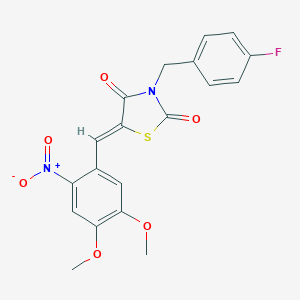![molecular formula C25H25N3O3 B302273 N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302273.png)
N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA belongs to the class of organic compounds known as benzamides and is structurally similar to the anti-cancer drug tamoxifen.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide involves the activation of cytochrome P450 enzymes in the liver, which converts N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide into reactive metabolites that can bind to DNA and form adducts. These adducts can cause mutations in the DNA, leading to the development of cancer. N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide has been shown to induce DNA damage, inhibit DNA repair, and promote cell proliferation, all of which are hallmarks of cancer development.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide has been shown to induce a wide range of biochemical and physiological effects in animal models. These effects include the induction of oxidative stress, inflammation, and cell death. N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide has also been shown to alter the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide has several advantages as a model compound for studying the mechanism of action of anti-cancer drugs. It is a potent carcinogen that induces tumors in animal models, making it an ideal tool for studying carcinogenesis. N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide is also relatively easy to synthesize and can be used in a wide range of laboratory experiments.
However, there are also some limitations associated with the use of N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide in laboratory experiments. N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide is highly toxic and can pose a risk to researchers handling the compound. In addition, the carcinogenic effects of N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide are not directly applicable to human cancer development, as the mechanisms of carcinogenesis can vary between species.
Zukünftige Richtungen
There are several future directions for research involving N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide. One area of research is the development of new anti-cancer drugs that target the molecular pathways involved in N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide-induced carcinogenesis. Another area of research is the use of N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide as a tool to study the effects of environmental toxins on cancer development. Finally, the development of new animal models that more closely mimic human cancer development could help to improve our understanding of the mechanisms of carcinogenesis and the development of new anti-cancer drugs.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide is a synthetic compound that has been widely used in scientific research to study the mechanism of action of anti-cancer drugs. N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide is a potent carcinogen that induces tumors in animal models and has provided valuable insights into the molecular mechanisms of carcinogenesis. The use of N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide in laboratory experiments has several advantages and limitations, and there are several future directions for research involving N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide involves the reaction of 3,4-dimethyl aniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 4-nitrophenol in the presence of a reducing agent such as zinc dust to yield the final product, N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide. The synthesis of N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide has been widely used in scientific research as a model compound to study the mechanism of action of anti-cancer drugs. N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide is a potent carcinogen that induces mammary tumors in rats and mice. The use of N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide in animal models has provided valuable insights into the molecular mechanisms of carcinogenesis and has helped in the development of new anti-cancer drugs.
Eigenschaften
Produktname |
N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide |
|---|---|
Molekularformel |
C25H25N3O3 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C25H25N3O3/c1-17-4-9-21(10-5-17)25(30)28-26-15-20-7-12-23(13-8-20)31-16-24(29)27-22-11-6-18(2)19(3)14-22/h4-15H,16H2,1-3H3,(H,27,29)(H,28,30)/b26-15- |
InChI-Schlüssel |
LCHLVHQOOJMVNM-YSMPRRRNSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C\C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)C)C |
SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302191.png)
![(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302192.png)



![3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302200.png)


![3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302208.png)
![3-(4-chlorobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302209.png)
![N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide](/img/structure/B302211.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-phenylacetohydrazide](/img/structure/B302212.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide](/img/structure/B302213.png)